DL-Tyrosine-d2
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Overview
Description
DL-Tyrosine-d2 is a deuterium-labeled form of DL-Tyrosine, an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine. This compound is a precursor for several important neurotransmitters, including epinephrine, norepinephrine, and dopamine . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Tyrosine-d2 can be synthesized using a chemical-enzyme method. The process involves the following steps:
Acylation Reaction: DL-Tyrosine is acylated using an acylating agent in an acidic medium to produce DL-N-phenylacetyltyrosine.
Enantiomeric Selective Hydrolysis: Using immobilized penicillin acylase as a biocatalyst, DL-N-phenylacetyltyrosine is hydrolyzed to form L-tyrosine, phenylacetic acid, and D-N-phenylacetyltyrosine.
Acidolysis: D-N-phenylacetyltyrosine undergoes acidolysis to yield phenylacetic acid and D-tyrosine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high yield and optical purity. The chemical-enzyme method mentioned above is suitable for large-scale production due to its high yield and simplicity .
Chemical Reactions Analysis
Types of Reactions
DL-Tyrosine-d2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group in this compound with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various quinones, alcohols, amines, and substituted tyrosine derivatives .
Scientific Research Applications
DL-Tyrosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tyrosine metabolism.
Biology: Helps in studying the biosynthesis of neurotransmitters and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes .
Mechanism of Action
DL-Tyrosine-d2 exerts its effects primarily through its role as a precursor for neurotransmitters. The mechanism involves the following steps:
Uptake: this compound is taken up by neurons through a sodium-dependent mechanism.
Conversion: It is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.
Decarboxylation: L-DOPA is then decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.
Storage and Release: Dopamine is stored in vesicles and released upon neuronal activation
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, commonly found in proteins.
D-Tyrosine: The D-isomer of tyrosine, not commonly found in proteins but has unique biological roles.
DL-Tyrosine: A racemic mixture of D- and L-tyrosine.
Uniqueness
DL-Tyrosine-d2 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the pharmacokinetics of drugs. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2 |
InChI Key |
OUYCCCASQSFEME-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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